molecular formula C10H11F3N2O2 B1446037 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate CAS No. 1712667-66-7

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate

Cat. No. B1446037
CAS RN: 1712667-66-7
M. Wt: 248.2 g/mol
InChI Key: PXQGEVBKZBCTCR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate (TFEC) is an organic compound with a variety of applications in organic chemistry. It is a versatile reagent that is used in a wide range of reactions, including synthesis, purification, and analysis. TFEC is a useful reagent for the preparation of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Surface Hydrophobicity Tuning in Polymer Chemistry

The compound is utilized in the synthesis of poly(fluoroacrylate)s with tunable surface hydrophobicity. This is achieved via radical copolymerization with other monomers, such as α-fluoroacrylate and trifluoromethyl acrylic acid . These polymers have potential applications as functional coatings due to their adjustable wettability and improved adhesion properties.

Optical Material Development

In photonics, the compound’s derivatives are valuable for creating materials with unique refractive indices. These materials are essential for optical waveguides, ophthalmic devices, and anti-reflective coatings for solar cells, displays, and contact lenses .

Synthesis of Bioactive Esters

The compound is used in synthesizing polyglycerol, sucrose, and steroid fatty acid esters, which exhibit antioxidative or antibacterial activities. It serves as a versatile acylation reagent in reactions like transesterification, amidation, and kinetic resolution of aliphatic amines .

Organic Synthesis

2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a key intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of 1-alkyl-2,2-difluorovinylboranes, which are important in various organic transformations .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGEVBKZBCTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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